2-Iodo-5-methylpyridine
CAS No.: 22282-62-8
Cat. No.: VC2368370
Molecular Formula: C6H6IN
Molecular Weight: 219.02 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 22282-62-8 | 
|---|---|
| Molecular Formula | C6H6IN | 
| Molecular Weight | 219.02 g/mol | 
| IUPAC Name | 2-iodo-5-methylpyridine | 
| Standard InChI | InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | 
| Standard InChI Key | XOODLNRDHSTOQJ-UHFFFAOYSA-N | 
| SMILES | CC1=CN=C(C=C1)I | 
| Canonical SMILES | CC1=CN=C(C=C1)I | 
Introduction
Chemical Structure and Basic Properties
2-Iodo-5-methylpyridine is a halogenated heterocyclic compound belonging to the pyridine family. Its structure consists of a six-membered aromatic ring containing five carbon atoms and one nitrogen atom, with an iodine substituent at position 2 and a methyl group at position 5. The compound is characterized by its distinct physical and chemical properties that make it valuable for synthetic applications.
Identification and Structural Data
The compound 2-iodo-5-methylpyridine is identified by specific chemical identifiers that allow for its precise recognition in scientific literature and chemical databases. These identifiers include:
| Parameter | Value | 
|---|---|
| Chemical Name | 2-Iodo-5-methylpyridine | 
| CAS Registry Number | 22282-62-8 | 
| Molecular Formula | C₆H₆IN | 
| Molecular Weight | 219.03 g/mol | 
| SMILES Notation | CC1=CN=C(I)C=C1 | 
| MDL Number | MFCD11656389 | 
| Purity (Commercial) | Typically 95% | 
The structural formula of 2-iodo-5-methylpyridine features the iodine atom attached to the carbon at position 2 of the pyridine ring, while the methyl group is attached to the carbon at position 5. This arrangement creates a unique electronic distribution within the molecule that influences its reactivity patterns and synthetic utility .
Physical Characteristics
While the search results provide limited information on the physical characteristics of 2-iodo-5-methylpyridine specifically, based on its structure and similar halogenated pyridines, we can infer certain properties. The compound typically exists as a solid at room temperature, with a characteristic appearance and odor typical of aromatic heterocycles. The presence of the iodine atom contributes significantly to its molecular weight and influences its physical properties such as boiling point and solubility.
Synthesis and Preparation Methods
The synthesis of 2-iodo-5-methylpyridine can be approached through various methodologies, often starting from simpler pyridine derivatives. While the search results don't provide direct synthesis methods for 2-iodo-5-methylpyridine, we can draw parallels from the synthesis of related compounds such as 2-chloro-4-iodo-5-methylpyridine.
General Synthetic Approaches
The preparation of halogenated pyridines typically involves selective halogenation of the pyridine ring. For 2-iodo-5-methylpyridine, common starting materials might include 5-methylpyridine (also known as 5-picoline) or 2-bromo-5-methylpyridine, with subsequent halogen exchange reactions. The selective iodination at the 2-position can be achieved through various methodologies including:
- 
Direct iodination using iodinating agents such as N-iodosuccinimide (NIS) 
- 
Halogen exchange reactions from other 2-halopyridines 
- 
Metal-catalyzed coupling reactions 
Related Synthetic Procedures
A patent document describes the preparation method of 2-chloro-4-iodo-5-methylpyridine, which provides insights into potential synthesis pathways for 2-iodo-5-methylpyridine. According to this patent, the preparation involves "taking 2-chloro-5-methylpyridine as the raw material, and then subjecting 2-chloro-5-methylpyridine to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions" . This multi-step process demonstrates the complexity often involved in the selective halogenation of pyridine derivatives.
By adapting similar methodologies, 2-iodo-5-methylpyridine could potentially be synthesized from appropriate precursors through carefully controlled reaction conditions to ensure regioselectivity of the iodination process.
Applications in Synthetic Chemistry
2-Iodo-5-methylpyridine serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and development. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in various coupling reactions.
Role as a Chemical Intermediate
The compound functions as an important intermediate in the synthesis of more complex molecules, particularly those containing substituted pyridine rings. The presence of the iodine atom at the 2-position creates a reactive site for various transformations:
- 
Cross-coupling reactions (Suzuki, Sonogashira, Negishi, etc.) 
- 
Metal-halogen exchange reactions 
- 
Nucleophilic substitution reactions 
- 
Radical chemistry 
These transformations allow for the incorporation of the pyridine scaffold into larger molecular architectures, making 2-iodo-5-methylpyridine valuable in medicinal chemistry and materials science.
Pharmaceutical Applications
While specific pharmaceutical applications of 2-iodo-5-methylpyridine are not directly mentioned in the search results, related compounds such as 2-fluoro-3-iodo-5-methylpyridine have been referenced in research papers related to:
- 
Development of allosteric modulators of G protein-coupled receptors (GPCRs) for treatment of central nervous system (CNS) disorders 
These applications suggest that 2-iodo-5-methylpyridine likely plays a similar role in pharmaceutical research, serving as a precursor for bioactive compounds or as a key structural element in drug candidates.
Structural Analogs and Related Compounds
Several structural analogs of 2-iodo-5-methylpyridine appear in the scientific literature, differing in the nature and position of substituents on the pyridine ring. These related compounds often share synthetic pathways and applications but may exhibit distinct chemical behaviors due to electronic and steric effects.
Key Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features | 
|---|---|---|---|---|
| 2-Chloro-4-iodo-5-methylpyridine | 1197957-18-8 | C₆H₅ClIN | 253.47 g/mol | Chlorine at position 2, iodine at position 4 | 
| 2-Fluoro-3-iodo-5-methylpyridine | Not provided | C₆H₅FIN | 237.02 g/mol | Fluorine at position 2, iodine at position 3 | 
These structural variations allow for fine-tuning of the electronic properties and reactivity of the pyridine scaffold, offering chemists a toolkit for designing compounds with specific characteristics .
Comparative Properties
The 2-chloro-4-iodo-5-methylpyridine compound has documented physical properties that may provide insights into the behavior of 2-iodo-5-methylpyridine:
| Property | 2-Chloro-4-iodo-5-methylpyridine | 2-Iodo-5-methylpyridine (estimated) | 
|---|---|---|
| Boiling Point | 277.4±35.0°C at 760 mmHg | Likely lower due to absence of second halogen | 
| Hazard Classification | GHS07 (Warning) | Likely similar hazard profile | 
| Physical State | Solid | Solid | 
The differences in halogen substituents (chlorine vs. iodine) and their positions on the pyridine ring affect the compounds' reactivity patterns, particularly in nucleophilic substitution and metal-catalyzed coupling reactions .
Research Applications and Future Directions
The applications of 2-iodo-5-methylpyridine extend beyond basic chemical synthesis, with potential implications for various research fields and technological developments.
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